molecular formula C9H10N2O B11751565 (2E)-N-Hydroxy-3-phenyl-2-propenimidamide

(2E)-N-Hydroxy-3-phenyl-2-propenimidamide

Cat. No.: B11751565
M. Wt: 162.19 g/mol
InChI Key: OGHDWBUBSDXIRB-VOTSOKGWSA-N
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Description

(2E)-N’-hydroxy-3-phenylprop-2-enimidamide is an organic compound characterized by the presence of a hydroxy group, a phenyl group, and an imidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N’-hydroxy-3-phenylprop-2-enimidamide typically involves the reaction of 3-phenylprop-2-enal with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired imidamide.

  • Step 1: Formation of Oxime

      Reactants: 3-phenylprop-2-enal, hydroxylamine hydrochloride

      Conditions: Acidic medium (e.g., hydrochloric acid), room temperature

      Reaction: [ \text{C}_6\text{H}_5\text{CH=CHCHO} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{CH=CHCH=N-OH} + \text{H}_2\text{O} ]

  • Step 2: Conversion to Imidamide

      Reactants: Oxime, ammonium acetate

      Conditions: Heating, solvent (e.g., ethanol)

      Reaction: [ \text{C}_6\text{H}_5\text{CH=CHCH=N-OH} + \text{NH}_4\text{OAc} \rightarrow \text{C}_6\text{H}_5\text{CH=CHC(NH_2)=NOH} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of (2E)-N’-hydroxy-3-phenylprop-2-enimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N’-hydroxy-3-phenylprop-2-enimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Formation of 3-phenylprop-2-enone

    Reduction: Formation of 3-phenylprop-2-enamine

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(2E)-N’-hydroxy-3-phenylprop-2-enimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N’-hydroxy-3-phenylprop-2-enimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and imidamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-phenylprop-2-enal: Similar structure but lacks the hydroxy and imidamide groups.

    (2E)-N’-hydroxy-3-phenylprop-2-enamide: Similar structure but with an amide group instead of an imidamide group.

Uniqueness

(2E)-N’-hydroxy-3-phenylprop-2-enimidamide is unique due to the presence of both a hydroxy group and an imidamide group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(E)-N'-hydroxy-3-phenylprop-2-enimidamide

InChI

InChI=1S/C9H10N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H2,10,11)/b7-6+

InChI Key

OGHDWBUBSDXIRB-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=NO)N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NO)N

Origin of Product

United States

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